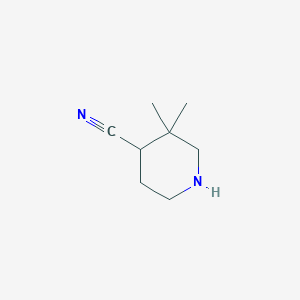
3,3-Dimethylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C8H14N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylpiperidine-4-carbonitrile typically involves the reaction of 3,3-dimethylpiperidine with cyanogen bromide or other cyanating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The nitrile group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amines, amides, and other substituted piperidine derivatives, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
3,3-Dimethylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile: This compound has a hydroxyl group in place of one of the hydrogen atoms, leading to different chemical properties and reactivity.
3,3-Dimethylpiperidine-2-carbonitrile: This compound has the nitrile group at a different position, resulting in distinct chemical behavior and applications.
Uniqueness
3,3-Dimethylpiperidine-4-carbonitrile is unique due to its specific structural features, such as the position of the nitrile group and the presence of two methyl groups. These features influence its reactivity and make it a valuable building block in organic synthesis and various applications .
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3,3-dimethylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C8H14N2/c1-8(2)6-10-4-3-7(8)5-9/h7,10H,3-4,6H2,1-2H3 |
InChI Key |
PGQPQVOGINMCJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCC1C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
![tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)
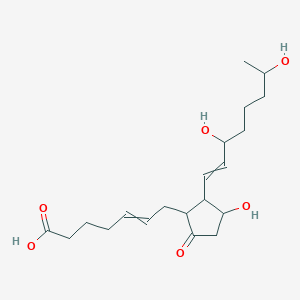
![3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride](/img/structure/B13902193.png)
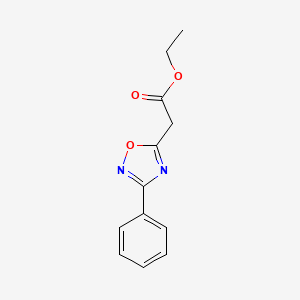
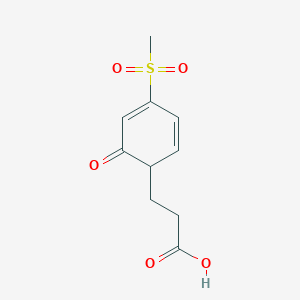
![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13902214.png)
![[(N-Ethyl-N-phenyldithiocarbamoyl)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13902223.png)
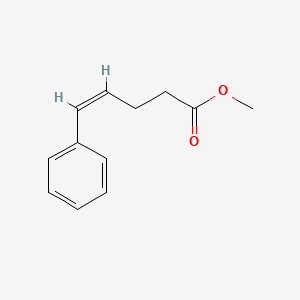
![{tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol](/img/structure/B13902229.png)

![5,6,7,8-Tetrahydro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B13902245.png)
![2-(Piperidin-4-ylmethoxy)-1H-benzo[d]imidazole](/img/structure/B13902256.png)
![(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13902263.png)
